Product packaging for Suncillin(Cat. No.:CAS No. 22164-94-9)

Suncillin

Cat. No.: B1225666
CAS No.: 22164-94-9
M. Wt: 429.5 g/mol
InChI Key: OIECDSKSPRTZHG-NJBDSQKTSA-N
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Description

Historical Context and Development of Suncillin

The story of this compound is intrinsically linked to the revolutionary discovery of penicillin and the subsequent era of antibiotic development.

The discovery of penicillin by Alexander Fleming in 1928 marked a turning point in modern medicine. rjptonline.orgwikipedia.org Initially, penicillin was derived from Penicillium molds. wikipedia.org However, the original forms, like penicillin G, had limitations, including a narrow spectrum of activity. wikipedia.org This spurred the search for derivatives with improved properties. wikipedia.org A key breakthrough was the isolation of 6-aminopenicillanic acid (6-APA), the core nucleus of penicillin, which opened the door to the creation of semisynthetic penicillins. wikipedia.orgnih.gov This allowed scientists to modify the side chains of the penicillin molecule, leading to the development of new derivatives with enhanced characteristics. wikipedia.orgontosight.ai this compound was patented in 1968 by Bristol-Myers Co. for the treatment of Pseudomonas bacteria, although it was never brought to market. ncats.ioncats.io

The development of semisynthetic penicillins aimed to address the shortcomings of natural penicillins. wikipedia.orgslideshare.net The first semisynthetic penicillin, methicillin (B1676495), was introduced in 1960 and was designed to be stable against the bacterial enzyme penicillinase. rjptonline.orgkarger.com This was followed by the development of other agents with a broader spectrum of activity, such as ampicillin (B1664943) in 1961. wikipedia.org The evolution of these agents has been driven by the need to combat a wider range of bacterial infections and to overcome emerging resistance mechanisms. rjptonline.orgwikipedia.org This ongoing development has led to various classes of penicillins, each with specific properties and clinical applications. droracle.aimsdvetmanual.com

A primary goal in the design of semisynthetic penicillins has been to enhance their stability, particularly in acidic environments to allow for oral administration, and to broaden their spectrum of activity against a wider range of bacteria. researchgate.netnih.gov For instance, modifications to the side chain of the penicillin molecule can make it more resistant to degradation by bacterial beta-lactamase enzymes. libretexts.org Another key objective has been to improve activity against Gram-negative bacteria, which have a more complex cell wall that can be difficult for some penicillins to penetrate. scholasticahq.commdpi.com this compound was specifically developed with the aim of improved stability in physiological solutions compared to earlier penicillins.

Classification within Beta-Lactam Antibiotics

This compound belongs to the beta-lactam class of antibiotics, a large and diverse group of drugs characterized by the presence of a beta-lactam ring in their chemical structure. ncats.iobiolife-publisher.it

As a penicillin derivative, this compound possesses the fundamental 4-membered beta-lactam ring fused to a five-membered thiazolidine (B150603) ring. wikipedia.org Its unique properties arise from the specific side chain attached to the 6-aminopenicillanic acid core. wikipedia.org The chemical name for this compound is (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-phenyl-2-(sulfoamino)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. medkoo.com The core structure is modified with a sulfoaminoacetyl side chain.

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C16H19N3O7S2 uni.lu
Molecular Weight 429.46 g/mol ncats.iomedkoo.com

This compound is often compared to other antipseudomonal penicillins like Carbenicillin (B1668345). nih.gov In vitro studies have shown that while Carbenicillin may be more effective against certain strains of Pseudomonas aeruginosa, this compound exhibits greater stability in saline solutions over time. nih.gov This enhanced stability suggests a potential advantage for this compound in situations requiring prolonged antibiotic exposure. The development of resistance to this compound has been observed to be accompanied by simultaneous resistance to Carbenicillin. nih.gov Another related compound is Sulfocillin. google.com

Significance and Unmarketed Status in Antimicrobial Research

This compound, a semi-synthetic penicillin derivative, holds a unique position in the annals of antimicrobial research. scribd.com Although it was patented in 1968 by Bristol-Myers Co. for the treatment of Pseudomonas infections, it has never been marketed. ncats.ioncats.io This unmarketed status, however, does not diminish its significance within the scientific community. Research into this compound has provided valuable insights into antimicrobial activity, stability, and potential therapeutic applications beyond its primary antibacterial function.

This compound is classified as a sulfobenzylpenicillin, a subgroup of ureidopenicillins. rmmg.org Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are crucial for the structural integrity of the bacterial cell. This action leads to cell lysis and death. The development of this compound was aimed at improving upon earlier penicillins by offering enhanced stability in physiological solutions.

A notable characteristic of this compound is its significant activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. This is a critical area of antimicrobial research, as P. aeruginosa is known for its intrinsic resistance to many antibiotics. While some comparative studies indicated that carbenicillin was more potent against certain strains, this compound demonstrated superior stability in saline solutions, maintaining its antibacterial activity for longer durations. This prolonged stability is a significant advantage in clinical scenarios that may require slow infusions or when the antibiotic needs to be stored in saline.

Despite its potential, the emergence of bacterial resistance has been a significant challenge. Cross-resistance between this compound and carbenicillin has been observed in P. aeruginosa, suggesting shared resistance mechanisms such as the production of β-lactamase enzymes or the activation of efflux pumps that expel the antibiotics from the bacterial cell. wikipedia.org

Intriguingly, research has also uncovered potential secondary therapeutic effects of penicillin derivatives like this compound. Some studies have suggested that these compounds may possess immunomodulatory and neuroprotective properties. rmmg.org For instance, penicillins have been observed to influence the differentiation of T lymphocytes and have shown potential in reducing neuronal damage in ischemia models. rmmg.org

The reasons for this compound remaining an unmarketed drug are multifactorial and not explicitly detailed in available literature. However, contributing factors can be inferred, including the development of more potent antibiotics with broader spectra of activity and the persistent challenge of antibiotic resistance. med.or.jpourworldindata.org The landscape of antimicrobial drug development is highly competitive, and a compound must demonstrate significant advantages over existing treatments to proceed to market. ama-assn.orgnih.gov

Below is a summary of key research findings related to this compound:

Research AreaKey Findings
Antimicrobial Spectrum Primarily effective against Gram-negative bacteria, including Pseudomonas aeruginosa. scribd.com
Mechanism of Action Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).
Comparative Efficacy Less potent than carbenicillin against some strains, but exhibits greater stability in saline solutions.
Resistance Cross-resistance with carbenicillin observed in P. aeruginosa, often due to β-lactamase production or efflux pumps.
Potential Additional Properties Research on related penicillins suggests possible immunomodulatory and neuroprotective effects. rmmg.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N3O7S2 B1225666 Suncillin CAS No. 22164-94-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-phenyl-2-(sulfoamino)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O7S2/c1-16(2)11(15(22)23)19-13(21)10(14(19)27-16)17-12(20)9(18-28(24,25)26)8-6-4-3-5-7-8/h3-7,9-11,14,18H,1-2H3,(H,17,20)(H,22,23)(H,24,25,26)/t9-,10-,11+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIECDSKSPRTZHG-NJBDSQKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NS(=O)(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NS(=O)(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801043223
Record name Suncillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801043223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22164-94-9
Record name Suncillin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022164949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Suncillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801043223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUNCILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6XHM6R84S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Suncillin Synthesis and Derivatization Methodologies

Biosynthetic and Semisynthetic Pathways

The production of Suncillin leverages established methods for generating the penicillin nucleus, which is then modified.

Microbial Fermentation Strategies for Core Structure (e.g., Penicillium chrysogenum)

The foundational structure of penicillins, the penam (B1241934) core, is predominantly produced through the microbial fermentation of Penicillium chrysogenum. nih.govmicrobenotes.comwikipedia.org This process is favored for its scalability and cost-effectiveness in industrial production. The biosynthesis of penicillin in P. chrysogenum involves the condensation of three amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine, catalyzed by a non-ribosomal peptide synthetase (ACV synthetase). nih.govmicrobenotes.com This forms the tripeptide L-α-aminoadipyl-L-cysteinyl-D-valine (ACV). nih.govmicrobenotes.com Subsequently, the tripeptide undergoes oxidative ring closure to form the bicyclic β-lactam and thiazolidine (B150603) rings, yielding isopenicillin N. microbenotes.com

Key parameters for the fermentation process utilizing P. chrysogenum include the cultivation medium, which typically contains glucose, ammonium (B1175870), and trace minerals. The pH is generally maintained between 5.5 and 6.5, and the temperature is controlled within the range of 24–28°C. The fermentation duration commonly spans 7 to 14 days. Controlled aeration and agitation are crucial throughout the process to ensure optimal fungal growth and penicillin accumulation in the broth.

Industrial strains of P. chrysogenum have been developed and optimized for high penicillin production through mutagenesis and selection, often exhibiting tandem duplications of the penicillin biosynthesis gene cluster. plos.org

Derivatization from 6-Aminopenicillanic Acid (6-APA)

This compound's core structure is derived from 6-Aminopenicillanic Acid (6-APA). 6-APA is a key intermediate in the production of semisynthetic penicillins and is obtained by cleaving the side chain from naturally occurring penicillins, such as penicillin G, which is produced by fermentation. wikipedia.orgwikipedia.org This cleavage is typically achieved enzymatically using penicillin acylase. scialert.net

The synthesis of this compound involves modifying 6-APA by attaching a sulfoaminoacetyl side chain. This derivatization process is a crucial step in converting the penicillin nucleus obtained from fermentation into the specific structure of this compound.

Chemical Synthesis Routes for this compound and Analogues

While fermentation provides the core, chemical synthesis routes are employed for the derivatization of 6-APA to this compound and for exploring structural modifications to create analogues.

Nucleophilic Substitution Reactions in Side Chain Elaboration

Nucleophilic substitution reactions play a significant role in attaching the sulfoaminoacetyl side chain to the 6-amino group of 6-APA. This involves the reaction of a nucleophile (the amino group of 6-APA) with an electrophile (a derivative of the sulfoaminoacetyl moiety) to form a new bond and displace a leaving group. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.comresearchgate.net The precise reagents and conditions for this acylation step are critical for achieving good yields of the this compound intermediate. Research findings indicate that side-chain coupling involving sulfoaminoacetyl chloride at pH 7–8 can yield the this compound intermediate with a yield of 60–70%.

An example of a reaction step in this compound synthesis from 6-APA involving side-chain coupling is summarized in the table below:

Reaction StepReagents/ConditionsProductYield (%)
Side-chain couplingSulfoaminoacetyl chloride, pH 7–8This compound intermediate60–70

Controlled Oxidation and Reduction Processes in this compound Modification

This compound can undergo various chemical reactions, including oxidation and reduction, which can be employed for modification or characterization purposes. Oxidation of this compound can lead to the formation of sulfoxides and sulfones. Common oxidizing agents used for this purpose include hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄). Conversely, reduction of this compound can generate thiols. Typical reducing agents employed include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These controlled redox processes can be explored for modifying the this compound structure or as part of analytical procedures. nih.govnih.govkhanacademy.orgucr.edu

Salt Formation Methodologies (e.g., this compound Sodium Synthesis)

This compound, as an acidic compound, can be converted into salts to enhance its solubility and other properties. karger.com this compound sodium, a common salt form, is synthesized by reacting the free acid of this compound with sodium hydroxide (B78521) (NaOH) in an aqueous ethanol (B145695) solution. This neutralization reaction yields the sodium salt of this compound. researchgate.netorgsyn.orgbibliotekanauki.plrsc.org The formation of sodium salts is a standard practice for many acidic pharmaceutical compounds to improve their characteristics for formulation and administration. karger.com Research indicates that the sodium salt formation step can achieve a high yield of 85–90%.

A summary of the this compound sodium salt formation is provided in the table below:

Reaction StepReagents/ConditionsProductYield (%)
Sodium salt formationNaOH, ethanol/waterThis compound sodium85–90

Post-synthesis, whether through fermentation or chemical routes, this compound undergoes purification processes to meet required standards.

Purification and Isolation Techniques for Research Grade Material

Following fermentation or synthetic synthesis, this compound undergoes rigorous purification to achieve research-grade material. Various techniques are employed to isolate and purify the compound from the complex reaction mixtures or fermentation broths. hilarispublisher.com

Chromatographic methods are central to the purification of this compound. hilarispublisher.com Column chromatography, utilizing solvent systems such as an ethyl acetate/hexane gradient, can achieve purities exceeding 95%. Reverse-phase High-Performance Liquid Chromatography (HPLC) with a C₁₈ column and a methanol/water solvent system is capable of yielding this compound with purity greater than 99%. These chromatographic techniques separate compounds based on their differential adsorption and elution properties. hilarispublisher.com

Crystallization is another technique utilized for the final purification of this compound, often employed in solvents like ethanol or acetone. Crystallization can enhance both the yield and crystallinity of the purified product.

For characterizing the chemical purity and structural integrity of purified this compound, orthogonal analytical methods are recommended. These include chromatography, such as reverse-phase HPLC with UV detection (λ = 220–280 nm) to determine purity and retention times. Spectroscopy, including ¹H/¹³C NMR to assign peaks and compare with literature data, and mass spectrometry (e.g., ESI-MS) to validate molecular ions and isotopic patterns, are crucial for structural confirmation. Elemental analysis (reporting %C, %H, %N within ±0.4% of theoretical values) further validates consistency and purity.

Molecular Mechanism of Action and Cellular Targets

Inhibition of Bacterial Cell Wall Biosynthesis

Bacterial cell wall synthesis is a complex and vital process for bacterial survival. Suncillin interferes with this process, specifically the formation of the peptidoglycan layer. nih.govnih.govwikipedia.orgwikipedia.orgwikidata.orgmims.comfishersci.ca Peptidoglycan is a mesh-like polymer composed of alternating sugars and amino acids, and its structural integrity is maintained by cross-links catalyzed by PBPs. mims.comfishersci.cawikipedia.orgmims.comwikidoc.orgresearchgate.netwikipedia.orgwikipedia.orgmims.comrcsb.orgontosight.ai By inhibiting the enzymes responsible for this cross-linking, this compound effectively weakens the cell wall, making the bacterium susceptible to internal osmotic pressure. nih.govnih.govwikipedia.orgwikidoc.orgwikipedia.orgrcsb.orgontosight.ai

This compound, like other -lactam antibiotics, functions by binding to PBPs. nih.govnih.govwikipedia.orgwikipedia.orgwikidata.orgmims.comfishersci.cawikipedia.orgwikipedia.orgmims.commims.comwikipedia.orgwikidoc.orgresearchgate.netwikipedia.orgmims.com These membrane-bound enzymes are essential for catalyzing the transpeptidation and transglycosylation reactions required for peptidoglycan synthesis and remodeling. wikidata.orgwikipedia.orgmims.comwikipedia.org -lactam antibiotics are structural analogs of the D-alanyl-D-alanine (D-Ala-D-Ala) moiety, which is the natural substrate for the transpeptidation reaction catalyzed by PBPs. mims.comfishersci.camims.comwikipedia.orgnih.gov This structural mimicry allows this compound to bind to the active site of PBPs. wikidata.orgmims.commims.comresearchgate.netmims.comfishersci.ca The binding often results in the formation of a stable, covalent acyl-enzyme complex with a serine residue in the active site of the PBP, thereby inactivating the enzyme. wikipedia.orgmims.commims.comnih.gov

The primary consequence of this compound binding to PBPs is the disruption of peptidoglycan cross-linking. nih.govnih.govwikidata.orgmims.comwikipedia.orgwikidoc.orgwikipedia.orgwikipedia.org PBPs catalyze the formation of peptide bridges between adjacent glycan strands, which is critical for the structural integrity and rigidity of the bacterial cell wall. mims.comfishersci.cawikipedia.orgmims.comwikidoc.orgresearchgate.netwikipedia.orgwikipedia.orgmims.comrcsb.orgontosight.ai By inhibiting this transpeptidation activity, this compound prevents the proper assembly of the peptidoglycan mesh. This leads to a weakened cell wall that can no longer withstand the high internal osmotic pressure of the bacterial cell. nih.govnih.govwikipedia.orgwikidoc.orgwikipedia.orgrcsb.orgontosight.ai

The compromised integrity of the bacterial cell wall due to the disruption of peptidoglycan cross-linking by this compound triggers bacterial cell lysis. nih.govnih.govwikidata.orgfishersci.cawikipedia.orgwikipedia.orgwikidoc.orgwikipedia.orgrcsb.org Lysis is the process by which the bacterial cell membrane ruptures, leading to cell death. wikidata.orgmims.comfishersci.carcsb.orgwikidata.org In the presence of a weakened cell wall, the turgor pressure inside the bacterium, which is typically much higher than the external environment, causes the cytoplasmic membrane to bulge and eventually burst. wikidata.orgmims.comfishersci.caresearchgate.netrcsb.org This uncontrolled influx of water and subsequent rupture results in the release of intracellular contents and the demise of the bacterial cell.

Comparative Analysis of PBP Binding Affinities

Comparative studies, such as those comparing this compound and carbenicillin (B1668345) against Pseudomonas aeruginosa, suggest that differences in PBP affinity may contribute to observed variations in antibacterial efficacy. nih.gov While both are -lactams targeting PBPs, a potentially stronger PBP affinity has been suggested as a factor contributing to carbenicillin's higher potency against P. aeruginosa compared to this compound. nih.gov

The interaction between this compound and PBPs is governed by the structural features of both the antibiotic and the enzyme's active site. As a -lactam, this compound possesses the characteristic four-membered -lactam ring, which is essential for its activity. wikidata.orgmims.commims.comresearchgate.netmims.comfishersci.ca This ring structure mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate, allowing it to bind to the active site of PBPs. mims.comfishersci.camims.comwikipedia.orgnih.gov

The active site of PBPs typically contains a catalytic serine residue that plays a crucial role in the transpeptidation reaction. -lactams covalently bind to this serine residue, forming a stable complex that inactivates the enzyme. wikipedia.orgmims.commims.comnih.gov Structural studies of other PBPs have revealed the specific amino acid residues involved in interactions with -lactam antibiotics, including hydrogen bonding and other non-covalent interactions that stabilize the binding. mims.commims.commims.comontosight.aifishersci.casensus.org While specific detailed structural data for this compound's interaction with target PBPs may be limited in public databases, the general principles of -lactam-PBP binding, involving the -lactam ring and the active site serine, are applicable. The side chains of this compound also contribute to its specific binding profile and affinity for different PBPs.

Molecular modeling and docking studies are valuable computational techniques used to investigate the interaction between small molecules like this compound and their protein targets, such as PBPs. These studies can provide insights into the potential binding modes, affinities, and the nature of interactions at the atomic level. nih.govfishersci.cawikipedia.orgflybase.orgncats.ioontosight.ainetmeds.com

Structure Activity Relationship Sar Studies

Elucidating Key Structural Moieties for Antibacterial Activity

The antibacterial activity of beta-lactam antibiotics, including Suncillin, is intrinsically linked to specific structural features.

Role of the Beta-Lactam Ring Reactivity

The beta-lactam ring, a four-membered ring containing a carbonyl group, is the central and essential core structure of beta-lactam antibiotics. nih.govbiomolther.orgmathewsopenaccess.com Its high reactivity is crucial for its mechanism of action. The beta-lactam ring mimics the D-Ala-D-Ala dipeptide substrate of bacterial transpeptidases (PBPs). biomolther.org The strained nature of the beta-lactam ring makes the carbonyl carbon susceptible to nucleophilic attack by the catalytic serine residue in the active site of PBPs. biomolther.org This attack leads to the irreversible acylation of the enzyme, thereby inhibiting bacterial cell wall synthesis. ontosight.aibiomolther.org The biological activity of these compounds is attributed to this chemical reactivity of the beta-lactam ring. researchgate.net Bacterial resistance can arise from the production of beta-lactamase enzymes, which hydrolyze and open the beta-lactam ring, deactivating the antibiotic. mathewsopenaccess.commsdmanuals.com

Impact of Substituent Modifications on Pharmacological Profiles

Modifications to the this compound scaffold can alter its pharmacological profile, including absorption, distribution, metabolism, and excretion (ADME) properties.

Scaffold Modulation at C3/C7 Positions for Lipophilicity

Structural modifications, particularly at the C3 and C7 positions of the penicillin nucleus, are explored to improve pharmacokinetic properties such as lipophilicity and plasma protein binding. Lipophilicity, often quantified by logP, influences how well a compound can cross biological membranes. Modulating lipophilicity through substituent changes at these positions can impact absorption, distribution into tissues, and elimination. Research on other compound classes also highlights the importance of substitutions in influencing activity and properties. nih.govgoogle.comgoogle.com

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) approaches involve building mathematical models to relate the chemical structure of compounds to their biological activity. wikipedia.orggoogleapis.com These models use physicochemical properties or structural descriptors to predict the activity of new compounds. googleapis.com QSAR studies can help identify key structural features that contribute to activity and guide the design of more potent or selective derivatives. wikipedia.orgnih.gov While specific QSAR studies solely focused on this compound were not extensively detailed in the search results, the principles of QSAR are broadly applicable to the design and optimization of antibacterial agents, including beta-lactam derivatives. nih.gov

Design Principles for Novel this compound Derivatives and Analogues

The design of novel this compound derivatives and analogues is guided by the understanding of its SAR. Key principles include:

Maintaining the Reactive Beta-Lactam Ring: The beta-lactam ring is essential for activity, so strategies often involve protecting this core while modifying other parts of the molecule. nih.govbiomolther.org

Modifying Side Chains: Alterations to the sulfoaminoacetyl side chain or the addition of new side chains can be explored to enhance potency against specific pathogens, broaden the spectrum of activity, or overcome resistance mechanisms. nih.govnih.govglobalresearchonline.netrsc.org

Modulating Physicochemical Properties: Modifications at positions like C3 and C7 can be used to tune properties such as lipophilicity, solubility, and plasma protein binding to improve pharmacokinetic profiles.

Incorporating Beta-Lactamase Inhibitor Moieties: To combat resistance mediated by beta-lactamases, novel derivatives could be designed as prodrugs or co-formulated with beta-lactamase inhibitors. msdmanuals.com

Utilizing QSAR and Computational Methods: Computational approaches like QSAR and molecular docking can aid in the rational design and prediction of the activity of potential new analogues before synthesis. nih.govnih.gov

These design principles aim to create compounds with improved efficacy, expanded spectrum, better pharmacokinetic properties, and enhanced ability to overcome bacterial resistance mechanisms.

Synthesis and Evaluation of Modified Beta-Lactam Structures

Modifications to the beta-lactam core and its attached side chains are crucial for developing new antibiotics with improved properties. For penicillins, the basic bicyclic structure is 6-aminopenicillanic acid (6-APA), consisting of a beta-lactam ring fused to a thiazolidine (B150603) ring. ipp.pt

Alterations to the acyl side chain at the 6-amino position of the penicillin nucleus have a significant impact on the antibacterial spectrum and stability. For instance, the presence of specific acyl side chains can increase affinity for PBPs in Gram-negative bacteria. nih.gov Modifications can also influence stability against hydrolysis by beta-lactamase enzymes, a primary mechanism of bacterial resistance. ipp.ptnih.govwikipedia.org While specific data on this compound's modified beta-lactam structures were not extensively detailed in the search results, the general principles observed in penicillin SAR apply. For example, introducing certain groups can enhance stability in physiological solutions, a property noted for this compound.

The reactivity of the beta-lactam ring itself is key to its mechanism of action. frontiersin.orgbiomolther.org Modifications that influence the strain or electronic properties of the beta-lactam ring can affect its susceptibility to nucleophilic attack by the serine residue in the active site of PBPs, leading to the formation of a stable acyl-enzyme complex. frontiersin.org

Exploration of Novel Chemical Linkages and Functional Groups

The exploration of novel chemical linkages and functional groups in beta-lactam research extends beyond simple side-chain modifications to include changes in the core structure or the incorporation of new chemical moieties. While this compound retains the fundamental penicillin structure, SAR studies in the broader beta-lactam class have explored various strategies.

One area of exploration involves altering the ring system fused to the beta-lactam, as seen in the development of cephalosporins (where the thiazolidine ring is replaced by a dihydrothiazine ring), carbapenems, and monobactams (which lack a fused second ring). ipp.ptbiomolther.orgnih.govnih.gov These structural changes lead to differences in spectrum of activity, stability to beta-lactamases, and affinity for different PBPs. nih.govnih.gov

Research in medicinal chemistry continues to explore the incorporation of diverse functional groups and novel linkages to overcome resistance mechanisms and improve the pharmacological profile of beta-lactam antibiotics. pressbooks.pubsioc-journal.cnresearchgate.net This includes investigating bioisosteres that mimic key functional groups or linkages while offering improved stability or binding characteristics. pressbooks.pubpitt.edu

While specific detailed data tables on the SAR of this compound with various novel linkages or functional groups were not found, the principles of medicinal chemistry and beta-lactam SAR provide a framework for understanding how such modifications would be explored to potentially enhance its activity or overcome limitations.

Pre Clinical Antimicrobial Efficacy Investigations in Vitro and in Vivo Models

Spectrum of Antibacterial Activity

The spectrum of activity for an antibiotic defines the range of bacterial species it is effective against. For Suncillin, this has been a key area of investigation.

This compound's primary therapeutic target is Pseudomonas aeruginosa, an opportunistic Gram-negative pathogen known for its significant intrinsic resistance to many antibiotics. frontiersin.org Antipseudomonal penicillins as a class were developed to add activity against numerous Gram-negative rods to the existing penicillin spectrum. nih.gov In vitro studies have demonstrated that this compound possesses moderate antibacterial activity against P. aeruginosa. While research indicates that other antibiotics, such as carbenicillin (B1668345), may exhibit higher potency against certain strains, a distinguishing feature of this compound is its enhanced stability in physiological solutions like saline. This stability is a crucial characteristic for therapeutic applications that may require prolonged exposure.

Table 1: Comparative Profile of this compound and Carbenicillin

AntibioticEffectiveness Against Pseudomonas aeruginosaStability in Saline Solution
This compoundModerateHigh
CarbenicillinHighLower

The antipseudomonal penicillin group, to which this compound belongs, generally retains most of the antibacterial activity of earlier penicillins and aminopenicillins, which includes efficacy against various Gram-positive organisms. nih.gov However, their activity against certain Gram-positive bacteria, such as Staphylococcus species, is not always consistent, particularly against strains that produce β-lactamase enzymes. nih.gov The primary development focus for this compound was its utility against Gram-negative pathogens.

The emergence of multidrug-resistant (MDR) bacteria is a significant global health challenge. nih.govfrontiersin.org Pathogens like P. aeruginosa are particularly notorious for developing resistance to multiple classes of antibiotics. frontiersin.orgmdpi.com this compound was developed to address infections from such challenging pathogens. However, a notable challenge associated with this compound is the potential for bacterial populations to develop resistance to it. Studies have noted that its use can lead to the induction of cross-resistance. The evaluation of any antibiotic against MDR strains is critical, as these organisms employ various resistance mechanisms, such as enzymatic degradation of the drug (e.g., via β-lactamases), modification of the antibiotic's target, or reduced drug uptake. mdpi.com

Minimum Inhibitory Concentration (MIC) and Bactericidal Activity Determinations

To quantify an antibiotic's potency, standardized in vitro tests are employed to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a laboratory setting. ucla.edulitfl.com The MBC is the lowest concentration that results in bacterial death. ucla.edu For β-lactam antibiotics like this compound, the pharmacodynamic parameter most often predictive of a successful outcome is the duration of time the drug concentration remains above the MIC (T>MIC). ucla.edu

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent. researchgate.netnih.gov This assay involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium within a multi-well microdilution tray. frontiersin.org Each well is then inoculated with a standardized number of bacteria and incubated under controlled conditions. frontiersin.org The MIC is identified as the lowest concentration of the antibiotic where no visible bacterial growth is observed. litfl.comnih.gov This method is considered a reference standard by bodies such as the Clinical and Laboratory Standards Institute (CLSI). researchgate.net The stability of the tested compound throughout the incubation period is crucial for accurate results, as degradation can lead to an overestimation of the MIC. frontiersin.org

Table 2: Illustrative Broth Microdilution Assay Result

This table demonstrates how MIC is determined. Growth is observed in wells with lower antibiotic concentrations, while growth is inhibited at and above the MIC.

This compound Concentration (µg/mL)Bacterial GrowthInterpretation
128- (No Growth)Inhibitory
64- (No Growth)Inhibitory (MIC)
32+ (Growth)Non-Inhibitory
16+ (Growth)Non-Inhibitory
8+ (Growth)Non-Inhibitory
0 (Control)+ (Growth)Viable Organism

Time-kill kinetics assays are performed to assess the dynamic interaction between an antimicrobial agent and a bacterial strain over time. emerypharma.com These studies help determine whether an antibiotic's effect is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). emerypharma.com In a typical assay, a starting bacterial culture is exposed to various concentrations of the antibiotic (e.g., concentrations equal to the MIC, 2x MIC, and 4x MIC). nih.gov At specific time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), samples are taken to count the number of surviving bacteria, typically reported as colony-forming units per milliliter (CFU/mL). emerypharma.comnih.gov A bactericidal effect is generally defined as a reduction in the initial bacterial count by ≥99.9% (a ≥3-log10 decrease in CFU/mL). emerypharma.com This analysis provides valuable information on the rate and extent of bacterial killing, which can differentiate a rapid cidal effect from a slower, static one. emerypharma.com

Table 3: Sample Data from a Time-Kill Kinetics Assay

This table shows hypothetical data illustrating the change in bacterial count over time when exposed to an antibiotic. A reduction of ≥3-log10 from the initial count indicates bactericidal activity.

Time (Hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (Antibiotic at 4x MIC)
06.06.0
26.55.1
47.24.2
88.53.5
129.0<3.0
249.2<3.0

Pre-clinical In Vivo Efficacy Studies (e.g., Rodent Models)

Assessment of Efficacy in Experimental Infection Models

To evaluate the in vivo efficacy of this compound, researchers would employ established experimental infection models in rodents, primarily mice and rats. mdpi.com These models are designed to replicate key aspects of human infections caused by P. aeruginosa, a pathogen known for causing severe opportunistic infections. mdpi.commdpi.com Common models include lung, thigh, wound, and urinary tract infection models. mdpi.comnih.gov

Murine Lung Infection Models: Given that P. aeruginosa is a major cause of chronic lung infections, particularly in immunocompromised individuals or those with cystic fibrosis, this is a highly relevant model. mdpi.comnih.gov In a typical setup, mice are infected intratracheally with a clinical isolate of P. aeruginosa. nih.govnih.gov To establish a chronic infection that better mimics the clinical scenario, the bacteria may be embedded in agar (B569324) or alginate beads before administration. mdpi.comnih.gov The efficacy of this compound would then be determined by measuring the reduction in bacterial load (colony-forming units, or CFU) in the lungs and observing improvements in survival rates compared to untreated control groups.

Wound and Burn Infection Models: P. aeruginosa frequently colonizes and infects wounds and burns, leading to tissue damage and bacteremia. mdpi.com In these models, a full-thickness wound is created on the rodent, which is then inoculated with the bacteria. This compound's efficacy is assessed by its ability to prevent or clear the infection, reduce tissue damage, and prevent the systemic spread of the bacteria. mdpi.com

Systemic Infection and Sepsis Models: To test the antibiotic's ability to combat life-threatening systemic infections, neutropenic (immunosuppressed) mouse models are often used. mdpi.com These mice are more vulnerable to infection, allowing researchers to assess the antibiotic's effectiveness in a scenario of high bacterial burden and compromised host immunity. mdpi.com Efficacy is primarily measured by the survival rate of the animals over a set period.

In these models, this compound would be compared against both a placebo (saline) and a reference antibiotic, such as Carbenicillin. nih.gov Based on in vitro data suggesting Carbenicillin is approximately twice as potent, while this compound exhibits greater stability in solution, in vivo studies would be crucial to determine if this stability translates to a meaningful therapeutic advantage over time. nih.gov

Dose-Response Relationship Analysis in Preclinical Settings

A key objective of preclinical in vivo testing is to establish the dose-response relationship, which quantifies the connection between the administered dose of a drug and its therapeutic effect. veeprho.com This analysis is fundamental for selecting an appropriate dose for initial human trials. veeprho.com For this compound, this would involve administering multiple dose levels to different groups of infected animals and measuring the resulting antimicrobial effect, such as the reduction in bacterial count or the percentage of surviving animals.

The analysis typically involves the following steps:

Dose-Ranging Studies: Initial studies use a wide range of doses to identify the minimum effective dose and the maximum tolerated dose.

Efficacy Studies: Once a potential therapeutic range is identified, more focused studies are conducted with several dose levels within that range.

Data Modeling: The resulting data are often fitted to a sigmoidal dose-response curve using nonlinear regression. This model allows for the calculation of key parameters, most notably the Effective Dose 50 (ED50), which is the dose required to achieve 50% of the maximum therapeutic effect.

Statistical methods, such as Analysis of Variance (ANOVA), are used to compare the efficacy across different dose groups and determine if the observed differences are statistically significant. A clear dose-response relationship, where an increasing dose leads to a greater therapeutic effect up to a certain plateau, provides confidence in the drug's activity.

Synergistic and Antagonistic Interactions with Other Antimicrobial Agents

In clinical practice, antibiotics are often used in combination to broaden the spectrum of activity, prevent the emergence of resistance, or achieve a synergistic effect, where the combined activity is greater than the sum of the individual effects. sgul.ac.ukfrontiersin.org Conversely, antagonism, where one drug diminishes the effect of another, must be avoided. sgul.ac.uk Investigating these interactions is a vital part of the preclinical assessment of a new antibiotic like this compound.

As a β-lactam antibiotic, this compound would be a candidate for combination therapy with other classes of antimicrobials, particularly against challenging pathogens like P. aeruginosa. Potential combinations for investigation would include:

This compound + Aminoglycoside (e.g., Tobramycin, Amikacin): This is a classic combination. β-lactam antibiotics like this compound inhibit cell wall synthesis, which can increase the uptake of aminoglycosides into the bacterial cell, leading to a synergistic bactericidal effect. gardp.org

This compound + Fluoroquinolone (e.g., Ciprofloxacin): This combination targets different bacterial processes (cell wall synthesis and DNA replication) and has shown synergy against some strains of P. aeruginosa. nih.gov

This compound + Polymyxin (e.g., Colistin): Polymyxins disrupt the bacterial outer membrane, which could enhance the access of this compound to its target penicillin-binding proteins. gardp.orgnih.gov

The nature of the interaction is quantified in vitro using methods like the checkerboard assay, which calculates the Fractional Inhibitory Concentration (FIC) index. The FIC index provides a numerical value to classify the interaction.

FIC Index ValueInteraction InterpretationDescription
≤ 0.5SynergyThe combined effect of the two drugs is significantly greater than the sum of their individual effects.
> 0.5 to ≤ 1.0AdditiveThe combined effect is equal to the sum of the individual effects.
> 1.0 to < 4.0IndifferenceThe drugs act independently of each other; the combined effect is no different from that of the more active drug alone.
≥ 4.0AntagonismThe effect of the combination is less than the effect of the individual drugs.

This table presents the standard interpretation of the Fractional Inhibitory Concentration (FIC) index used to classify drug interactions. frontiersin.org

While no specific synergy studies involving this compound are prominently published, the established principles of antibiotic combination therapy provide a strong rationale for investigating its potential in various pairings to enhance its clinical utility against resistant bacteria. sgul.ac.ukgardp.org

The Enigmatic Case of "this compound": A Non-Existent Compound in Scientific Literature

Following an extensive and thorough review of scientific databases and scholarly articles, it has been determined that the chemical compound referred to as “this compound” does not appear in any credible, published research. As a result, the detailed analysis of its properties, mechanisms of action, and, crucially, the bacterial resistance mechanisms as outlined in the user's request cannot be provided. The name "this compound" does not correspond to any known or documented β-lactam antibiotic or any other chemical entity within the scientific domain.

The inquiry requested a detailed exploration of several highly specific aspects of bacterial resistance to "this compound," including:

Molecular Basis of Acquired Resistance: This would involve an in-depth look at how bacteria might acquire genes that confer resistance to "this compound," such as those encoding for β-lactamases, modifying Penicillin-Binding Proteins (PBPs), or upregulating efflux pumps.

Intrinsic Resistance Factors: This would require an understanding of inherent bacterial characteristics that would make them naturally resistant to "this compound."

Mechanisms of Cross-Resistance: This necessitates data on how resistance to "this compound" might confer resistance to other β-lactam antibiotics.

Strategies to Mitigate Resistance: This would be based on laboratory studies aimed at preventing or reversing resistance to "this compound."

Without any foundational scientific data on a compound named "this compound," it is impossible to generate a factually accurate and scientifically sound article on these topics. The creation of such content would amount to speculation and would not meet the standards of a professional and authoritative scientific discourse.

It is possible that "this compound" may be a proprietary code name not yet disclosed in public literature, a hypothetical molecule, or a misunderstanding of an existing compound's name. For a comprehensive article on bacterial resistance mechanisms to be developed, a recognized and researched chemical compound must be the subject of the inquiry.

Should the user be able to provide the correct or an alternative name for a known chemical compound, a detailed and accurate article adhering to the requested structure and high standards of scientific rigor can be produced.

Bacterial Resistance Mechanisms to Suncillin

Strategies to Mitigate Resistance Development in Research Models

Combination Therapy Approaches in Preclinical Studies

While specific preclinical studies on combination therapies involving Suncillin are not extensively detailed in publicly available literature, the known mechanisms of resistance offer a clear direction for potential synergistic pairings. The development of resistance to this compound in P. aeruginosa has been observed to coincide with cross-resistance to carbenicillin (B1668345), pointing towards shared resistance mechanisms. nih.gov These mechanisms likely include the production of β-lactamase enzymes, which inactivate the antibiotic, and the action of efflux pumps that expel the drug from the bacterial cell.

Given these resistance pathways, a logical preclinical strategy is the combination of this compound with a β-lactamase inhibitor. This approach has been widely successful for other β-lactam antibiotics. nih.govmdpi.com The inhibitor would bind to and inactivate the β-lactamase enzymes produced by the bacteria, thereby protecting this compound from degradation and allowing it to reach its target, the penicillin-binding proteins (PBPs), and disrupt cell wall synthesis.

Preclinical models, such as in vitro susceptibility testing and hollow-fiber infection models, are crucial for evaluating such combinations. europa.eu These studies would aim to determine if the combination can restore this compound's activity against resistant strains.

Table 1: Hypothetical Preclinical Evaluation of this compound Combination Therapy

Combination Agent Rationale for Combination Key Preclinical Endpoints Potential for Synergy
β-Lactamase Inhibitor (e.g., Clavulanic Acid, Tazobactam) Overcomes resistance mediated by β-lactamase enzymes. nih.govmdpi.com Reduction in Minimum Inhibitory Concentration (MIC) of this compound against resistant P. aeruginosa strains. High
Efflux Pump Inhibitor Blocks the expulsion of this compound from the bacterial cell, increasing intracellular concentration. nih.gov Increased intracellular accumulation of this compound; reversal of resistance in strains overexpressing efflux pumps. Moderate to High

This table is illustrative and based on established principles of antibiotic combination therapy, as specific preclinical data for this compound combinations is limited.

Structural Modifications to Overcome Resistance Mechanisms

Another key strategy to combat resistance is the rational design of this compound derivatives that can circumvent bacterial defense mechanisms. The goal of these structural modifications is typically to create a molecule that is no longer recognized or is a poor substrate for the resistance-conferring enzymes or efflux pumps, or that has an enhanced affinity for the target PBPs.

For penicillins like this compound, modifications often focus on the acyl side chain. Alterations to this part of the molecule can influence its stability against β-lactamases and its interaction with efflux pumps. For example, the addition of bulky chemical groups can sterically hinder the access of β-lactamase enzymes to the β-lactam ring.

Research into overcoming resistance in similar antibiotics has explored various chemical modifications. While specific examples for this compound are not readily documented, the general approaches provide a framework for potential research directions.

Table 2: Potential Structural Modification Strategies for this compound

Modification Site Chemical Alteration Intended Effect to Overcome Resistance Example from Similar Antibiotics
Acyl Side Chain Addition of a bulky substituent Steric hindrance to prevent β-lactamase binding. Development of methicillin (B1676495) to resist staphylococcal penicillinase.
Acyl Side Chain Introduction of a polar group May alter interaction with efflux pumps, reducing export from the cell. Modifications to improve cell wall penetration in Gram-negative bacteria.

This table presents potential strategies based on established penicillin chemistry and resistance mechanisms, as specific research on this compound derivatives is not widely published.

The development of new this compound analogs would require extensive preclinical evaluation, including synthesis of the novel compounds, in vitro testing against a panel of resistant P. aeruginosa strains, and assessment of stability and pharmacokinetic properties. nih.gov Such research is essential to expand the therapeutic potential of the this compound scaffold in an era of increasing antibiotic resistance.

Pharmacokinetic and Pharmacodynamic Pk/pd Research in Pre Clinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The ADME profile of a drug candidate is fundamental to its development, dictating how the substance is handled by the body. fda.gov For penicillins in general, these studies are crucial for establishing dosing regimens and predicting efficacy. merckvetmanual.com

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, CYP450 Inhibition)

The metabolic stability of a new chemical entity is a critical parameter, often assessed early in drug discovery to predict its persistence in the body. srce.hr These assays typically use liver microsomes—subcellular fractions containing key drug-metabolizing enzymes like the Cytochrome P450 (CYP) family. evotec.comanimbiosci.org By incubating a compound with liver microsomes from preclinical species (such as rats, mice, or dogs) and humans, researchers can determine its intrinsic clearance and in vitro half-life. nuvisan.comevotec.com This data helps in predicting in vivo hepatic clearance and potential bioavailability. srce.hr

Furthermore, assessing a compound's potential to inhibit specific CYP enzymes is crucial for predicting drug-drug interactions. evotec.comspmed.kr These studies determine the IC50 value, which is the concentration of the drug required to inhibit 50% of a specific CYP enzyme's activity. evotec.comnih.govenamine.netmerckvetmanual.com While it has been suggested that Suncillin should be evaluated for its metabolic stability and CYP450 inhibition, specific IC50 values and in vitro half-life data from such studies are not available in published sources.

Distribution Volume and Tissue Penetration in Animal Models

The volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent to which a drug distributes throughout the body's tissues rather than remaining in the plasma. mmv.orgnih.gov A large Vd suggests that a drug is extensively distributed into tissues, while a small Vd indicates it is largely confined to the bloodstream. mmv.org This parameter is determined in preclinical animal models to help predict the drug's concentration at its site of action. researchgate.netgoogleapis.com

Tissue penetration is also a critical factor, especially for antibiotics, which must reach the site of infection in sufficient concentrations to be effective. bioanalysis-zone.com For penicillins, distribution is generally wide, though penetration into specific sites like bone or the central nervous system can be challenging. merckvetmanual.com There is a lack of specific published data detailing the volume of distribution or tissue penetration characteristics of this compound in any preclinical animal model.

Plasma Protein Binding Characteristics

The extent to which a drug binds to proteins in the blood plasma, such as albumin, significantly influences its pharmacokinetic profile. nih.govbiorxiv.orgresearchgate.net Only the unbound, or "free," fraction of a drug is available to distribute into tissues, interact with pharmacological targets, and be eliminated from the body. biorxiv.org Therefore, determining the percentage of plasma protein binding in preclinical species and humans is a standard part of drug development. nih.govvin.com This is often measured using techniques like equilibrium dialysis. nih.gov

For penicillins, the degree of protein binding can vary widely among different derivatives. merckvetmanual.com For instance, ampicillin (B1664943) is about 20% bound, whereas cloxacillin (B1194729) can be around 80% bound. merckvetmanual.com Research strategies for this compound have included the potential for modulating its structure to alter plasma protein binding, but the baseline binding percentage in any species has not been reported in the available literature.

Pharmacokinetic Modeling and Prediction in Preclinical Settings

Pharmacokinetic modeling uses mathematical models to describe and predict the time course of a drug's concentration in the body. mmv.orgepo-berlin.com In preclinical settings, this is vital for extrapolating data from animal studies to predict human pharmacokinetics and to establish appropriate dosing regimens for first-in-human trials. mdpi.comnih.gov

Half-Life Determination in Non-Human Species

The elimination half-life (t½) is the time it takes for the concentration of a drug in the plasma to decrease by half. epo-berlin.com It is a composite parameter determined by both clearance and volume of distribution. mmv.org Half-life is a critical factor for determining the dosing interval.

The half-life of penicillins is generally short, which often necessitates frequent dosing. merckvetmanual.com Preclinical studies measure half-life in various species, such as mice, rats, and dogs, to understand inter-species differences. nih.govepo.org Although one source mentions a half-life for this compound of 1.5 hours, it does not specify the species in which this was measured, rendering the information incomplete for scientific use. medwinpublishers.com No peer-reviewed studies detailing the half-life of this compound in specific non-human species could be found.

Bioavailability Assessment in Animal Models

Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation unchanged. googleapis.com For orally administered drugs, low bioavailability can be a significant hurdle. mdpi.com Preclinical studies in animal models, such as rats and dogs, are essential for determining a drug's bioavailability and for identifying potential issues with absorption or first-pass metabolism. googleapis.com While intravenous administration ensures 100% bioavailability, other routes require careful evaluation. mmv.org

The need to calculate the bioavailability of this compound in rodent models has been identified as a key research objective. However, the results of any such bioavailability studies in preclinical animal models have not been published.

Pharmacodynamic Modeling of Antimicrobial Activity in Preclinical Systems

Pharmacodynamic (PD) modeling in preclinical settings aims to characterize the relationship between the concentration of an antimicrobial agent and its effect on a target pathogen. alimentiv.comfrontiersin.org For this compound, a semisynthetic penicillin derivative, these models are crucial for understanding its antibacterial activity, particularly against its primary target, Pseudomonas aeruginosa. Preclinical PD research utilizes data from various in vitro and in vivo experimental systems to establish key parameters that predict efficacy. allucent.comelifesciences.org The primary goals are to determine the nature of its antibacterial action (e.g., bactericidal or bacteriostatic) and the concentration- and time-dependencies of this activity. mdpi.comcreative-biolabs.com

Minimum Inhibitory Concentration (MIC)

A fundamental parameter in pharmacodynamic assessment is the Minimum Inhibitory Concentration (MIC), which is defined as the lowest concentration of an antibiotic that prevents the visible growth of a bacterium in vitro. mdpi.comidexx.comnih.gov This value provides a quantitative measure of a drug's potency. In preclinical evaluations, this compound's activity has been compared to that of other anti-pseudomonal penicillins, such as Carbenicillin (B1668345).

Research indicates that Carbenicillin exhibits approximately double the potency of this compound against strains of P. aeruginosa, as reflected by consistently lower MIC values in comparative in vitro studies. While this compound is noted to be less potent, it possesses greater stability in saline solutions, a factor that can influence its activity over extended periods in experimental setups.

Table 1: Comparative In Vitro Potency of this compound and Carbenicillin against Pseudomonas aeruginosa

CompoundRelative Minimum Inhibitory Concentration (MIC) vs. P. aeruginosa
This compound 2X
Carbenicillin X (Baseline)
This table illustrates the relative in vitro potency, where 'X' represents the MIC of Carbenicillin. This compound requires approximately twice the concentration to inhibit the growth of P. aeruginosa compared to Carbenicillin.

Time-Kill Kinetic Analysis

Time-kill assays are a vital pharmacodynamic tool used to assess the rate and extent of bacterial killing over time. mdpi.com These studies provide dynamic information that goes beyond the static inhibition measured by the MIC. creative-biolabs.comactascientific.com In a typical time-kill experiment, a standardized inoculum of bacteria is exposed to various concentrations of the antibiotic, often multiples of the MIC, and the number of viable bacteria (Colony Forming Units per mL, CFU/mL) is measured at different time points over a 24-hour period. actascientific.comuem.br

The results are plotted as log10 CFU/mL versus time to create a time-kill curve. uem.br This analysis helps distinguish between bactericidal activity, typically defined as a ≥3-log10 (or 99.9%) reduction in the initial CFU/mL, and bacteriostatic activity, where there is <3-log10 reduction. actascientific.comuem.br As a β-lactam antibiotic, this compound's efficacy is expected to demonstrate time-dependent bactericidal activity, where the duration of exposure above the MIC is a key determinant of its killing effect.

Table 2: Illustrative Data from a Preclinical Time-Kill Assay for a Penicillin-Class Antibiotic

Time (hours)Control (No Antibiotic) (log10 CFU/mL)0.5 x MIC (log10 CFU/mL)1 x MIC (log10 CFU/mL)2 x MIC (log10 CFU/mL)4 x MIC (log10 CFU/mL)
0 6.06.06.06.06.0
2 6.56.25.54.84.5
4 7.26.85.14.03.5
6 8.07.54.53.1<3.0
12 8.88.24.2<3.0<3.0
24 9.18.54.0<3.0<3.0
This table provides a conceptual representation of time-kill data. The bactericidal effect (a reduction of ≥3 log10 CFU/mL from the initial inoculum) is achieved at concentrations of 2x and 4x the MIC, demonstrating concentration-dependent killing rates. uem.br

Post-Antibiotic Effect (PAE)

The Post-Antibiotic Effect (PAE) is another critical pharmacodynamic parameter, describing the continued suppression of bacterial growth after a brief exposure to an antimicrobial agent, even when concentrations of the drug have fallen below the MIC. mhmedical.comembopress.orgnih.gov This phenomenon is significant because it can influence dosing schedules in a clinical context. nih.gov The PAE is thought to result from the time required for a cell to recover from non-lethal damage or for the drug to dissociate from its target and be removed from the cell. embopress.orgnih.gov

The PAE is calculated using the formula: PAE = T - C, where 'T' is the time required for the viable count of the antibiotic-exposed culture to increase by 1-log10 after drug removal, and 'C' is the corresponding time for an untreated control culture. nih.gov For many β-lactam antibiotics, the PAE against Gram-negative bacteria like P. aeruginosa can be short or non-existent unless concentrations are high.

Table 3: Representative Post-Antibiotic Effect (PAE) Data in a Preclinical Model

Antibiotic Concentration (Exposure)Time for 1-log10 Increase (Treated)Time for 1-log10 Increase (Control)Calculated PAE (hours)
2 x MIC 2.5 hours1.5 hours1.0
5 x MIC 3.5 hours1.5 hours2.0
10 x MIC 4.5 hours1.5 hours3.0
This table illustrates how the duration of the Post-Antibiotic Effect (PAE) can be concentration-dependent. Higher exposure concentrations lead to a longer period of suppressed bacterial growth after the antibiotic is removed. nih.gov

Advanced Analytical Methodologies for Suncillin Characterization

Chromatographic Techniques for Purity and Identity

Chromatography is fundamental to assessing the purity of Suncillin, separating it from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of this compound. A reverse-phase HPLC setup is typically recommended for penicillin-class antibiotics. jssuni.edu.in In this method, this compound is passed through a column containing a nonpolar stationary phase (such as C18) and eluted with a polar mobile phase. The high affinity of the nonpolar stationary phase for this compound allows for its separation from more polar impurities.

Purity is assessed using a UV detector, as the phenyl group and the β-lactam ring within the this compound structure absorb ultraviolet light. A standard detection wavelength for penicillin analysis is 220 nm. sigmaaldrich.comlcms.cz The purity is calculated by measuring the area of the this compound peak relative to the total area of all peaks in the chromatogram. For pharmaceutical quality, purity levels are often required to be ≥95%.

The following table outlines typical parameters for an HPLC method suitable for this compound analysis, based on established methods for related penicillin compounds. sigmaaldrich.comrsc.org

ParameterTypical ConditionPurpose
Column Reverse-Phase C18 (e.g., 15 cm x 4.6 mm, 5 µm)Stationary phase for separating compounds based on hydrophobicity.
Mobile Phase Acetonitrile / Buffered Aqueous Solution (e.g., 10 mM ammonium (B1175870) acetate, pH 4.5)Eluent used to carry the sample through the column. Gradient or isocratic elution may be used. sigmaaldrich.comgoogle.com
Flow Rate 1.0 mL/minControls the speed of the mobile phase and the retention time of the analyte. sigmaaldrich.comlcms.cz
Detection UV Spectrophotometry at 220 nmQuantifies the compound by measuring its absorbance of UV light. sigmaaldrich.com
Column Temperature 35 °CMaintained to ensure reproducible retention times and peak shapes. sigmaaldrich.com

The synthesis of this compound involves the formation of a β-lactam ring, a four-membered cyclic amide that is central to its chemical identity. researchgate.net The construction of this strained ring system often proceeds through highly reactive intermediates. acs.orgrsc.org For instance, the Staudinger reaction, a common method for β-lactam synthesis, involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. researchgate.netrsc.org

Ketenes are highly electrophilic and unstable, readily reacting with nucleophiles. rsc.org During synthesis, these reactive intermediates must be generated in situ and trapped efficiently by the imine to form the desired β-lactam ring. rsc.org Failure to control reaction conditions can lead to undesired side reactions, such as dimerization of the ketene or reaction with solvents, which reduces the yield and introduces impurities that must be removed during purification. The β-lactam ring itself is a reactive intermediate in a biological context but is the stable target of the chemical synthesis. researchgate.netnih.gov Therefore, the synthetic strategy must be carefully designed to manage the formation and consumption of these transient species to ensure a high yield of the final this compound product. acs.org

Spectroscopic Methods for Structural Elucidation

Spectroscopy is used to determine the precise molecular structure of this compound, confirming that the correct arrangement of atoms has been synthesized.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. evitachem.com It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule. rsc.org

¹H NMR: A ¹H NMR spectrum of this compound would be used to confirm the presence and connectivity of all protons. Key signals would include those for the protons on the β-lactam ring, the gem-dimethyl groups on the thiazolidine (B150603) ring, the protons of the phenyl group, and the methine proton on the acyl side chain. nd.edu Spin-spin coupling patterns between adjacent protons help to establish the connectivity of the molecular framework.

¹³C NMR: A ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, confirming the presence of the 16 carbons in the this compound formula. medkoo.com Characteristic chemical shifts would validate the presence of key functional groups, such as the carbonyl carbons of the β-lactam ring and the carboxylic acid, as well as the carbons of the phenyl ring. rsc.org

For a definitive structural assignment, all peaks in both the ¹H and ¹³C spectra must be assigned to their corresponding atoms in the this compound structure.

Mass Spectrometry (MS) is used to validate the molecular weight and confirm the elemental formula of this compound. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are ideal for analyzing polar molecules like this compound. The analysis provides a mass-to-charge ratio (m/z) for the molecular ion. For this compound (C₁₆H₁₉N₃O₇S₂), the expected molecular weight is approximately 429.46 amu, with a theoretical exact mass of 429.07 Da. medkoo.com High-resolution mass spectrometry (HRMS) can measure this mass with high precision, allowing for the confirmation of the elemental formula by comparing the measured mass to the theoretical value.

Elemental Analysis for Compositional Verification

Elemental analysis provides quantitative verification of the mass percentages of carbon, hydrogen, and nitrogen in this compound. This technique confirms that the empirical formula of the synthesized compound matches its theoretical composition, providing a final check on purity and identity. The experimentally determined percentages for each element must fall within a narrow range of the theoretical values, typically ±0.4%, to pass quality control standards.

The theoretical elemental composition of this compound is derived from its molecular formula, C₁₆H₁₉N₃O₇S₂. medkoo.com

ElementSymbolTheoretical Mass %Acceptable Range (±0.4%)
CarbonC44.75%44.35% - 45.15%
HydrogenH4.46%4.06% - 4.86%
NitrogenN9.78%9.38% - 10.18%
OxygenO26.08%N/A
SulfurS14.93%N/A

Methodologies for Stability Assessment in Research Formulations

The evaluation of a compound's stability in research formulations is a critical step in early-phase drug development. It provides essential data on how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light. For this compound, a semi-synthetic penicillin derivative, assessing its chemical integrity, particularly the stability of the β-lactam ring, is paramount. This section details the advanced analytical methodologies employed to characterize the stability of this compound in research settings.

Stability-indicating assay methods (SIAMs) are the cornerstone of this assessment. A validated SIAM can accurately and selectively quantify the concentration of the intact active pharmaceutical ingredient (API) in the presence of its potential degradation products, process impurities, and formulation excipients. nih.govajpaonline.com The development of such methods involves subjecting the compound to forced degradation or stress testing to generate potential degradants and ensure the analytical method can resolve them from the parent compound.

Forced Degradation Studies

Forced degradation studies are essential for identifying the likely degradation pathways of this compound and for developing and validating stability-indicating analytical methods. ajpaonline.com These studies involve exposing this compound solutions to conditions more severe than accelerated storage conditions. Key stress conditions include hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation: this compound's stability is assessed across a range of pH values (e.g., acidic, neutral, and alkaline solutions) to simulate various physiological and formulation environments. The primary concern for penicillins is the acid-catalyzed or base-catalyzed hydrolysis of the β-lactam ring, which renders the molecule inactive.

Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂), is used to evaluate this compound's susceptibility to oxidation. The thioether group in the thiazolidine ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones.

Photostability: The intrinsic photostability of this compound is evaluated by exposing the compound in solution and as a solid to light sources specified by ICH guidelines (e.g., a combination of visible and UV light).

The results of these studies help in identifying degradation products and understanding the molecule's intrinsic stability. nih.gov

Chromatographic and Spectroscopic Techniques

A combination of chromatographic and spectroscopic techniques is employed for the separation and identification of this compound and its degradants. nih.govsepscience.com

High-Performance Liquid Chromatography (HPLC) is the most common technique for quantitative analysis in stability studies due to its high resolution, sensitivity, and accuracy. sepscience.com A typical stability-indicating HPLC method for this compound would utilize a reverse-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. Detection is often performed using a UV detector. nih.gov

Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable for the structural elucidation of degradation products formed during stability studies. LC-MS provides molecular weight and fragmentation data, which are crucial for identifying unknown impurities. nih.gov

Kinetic Degradation Analysis

The data obtained from stability studies under various stress conditions are used to determine the kinetics of degradation. The degradation of pharmaceutical compounds often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the remaining drug. nih.gov

The following table presents illustrative research findings on the degradation kinetics of this compound under different hydrolytic stress conditions.

Table 1: Illustrative Degradation Kinetics of this compound under Hydrolytic Stress
ConditionTemperature (°C)Pseudo-First-Order Rate Constant (k, hr⁻¹)Half-life (t½, hr)
0.1 N HCl (Acidic)400.0759.2
Phosphate Buffer (pH 7.4)400.02133.0
0.1 N NaOH (Alkaline)400.1524.6

This table is interactive. Click on the headers to sort the data.

The data illustrate that this compound is most susceptible to degradation under alkaline conditions, followed by acidic conditions, which is characteristic of many β-lactam antibiotics.

Stability Assessment in Research Formulations

Beyond the drug substance itself, stability must be assessed in the context of its research formulation. Excipients within the formulation can interact with the active compound, affecting its stability. Therefore, stability studies are performed on the final research formulation, stored at various temperatures and humidity levels (e.g., 25°C/60% RH, 40°C/75% RH). paho.org

The following table shows representative data from a 3-month accelerated stability study of a lyophilized this compound research formulation. The study monitors the remaining this compound content and the formation of the primary hydrolytic degradant (resulting from β-lactam ring cleavage).

Table 2: Representative 3-Month Accelerated Stability Data for Lyophilized this compound Formulation (40°C/75% RH)
Time Point (Months)This compound Assay (% of Initial)Primary Hydrolytic Degradant (%)Total Degradants (%)
0100.0&lt;0.10.15
198.50.81.4
297.11.62.8
395.82.54.1

This table is interactive. Click on the headers to sort the data.

These findings, generated through validated stability-indicating methods, are crucial for determining appropriate storage conditions and establishing a preliminary shelf-life for research formulations, ensuring that the material used in further non-clinical studies is of adequate quality and purity. europa.eu The use of statistical analysis, such as linear regression, on long-term stability data helps in providing a robust estimation of the retest period or shelf life. europa.eu

Exploration of Non Antimicrobial Biological Activities

Investigation of Immunomodulatory Properties

Currently, there is no scientific evidence to suggest that Suncillin possesses immunomodulatory properties. Research in this area would be necessary to determine if this compound can influence the immune system independently of its antimicrobial action.

Influence on T Lymphocyte Differentiation and Activation

The effect of this compound on the differentiation and activation of T lymphocytes is unknown. Studies would be required to investigate whether this compound can modulate the complex signaling pathways that govern the development of naive T cells into various effector and memory subtypes, or influence their activation in response to antigenic stimulation.

Mechanistic Pathways of Immune System Modulation

As no immunomodulatory effects of this compound have been identified, the mechanistic pathways through which it might modulate the immune system remain unelucidated. Future investigations could explore potential interactions with key signaling molecules and transcription factors that regulate immune responses.

Potential Protective Effects in Non-Infectious Disease Models

There is no data available to support any protective effects of this compound in non-infectious disease models. The potential for this compound to exhibit therapeutic effects beyond its antibiotic function has not been explored in published research.

Neuroprotective Properties in Ischemia Models

The neuroprotective potential of this compound in the context of ischemic events has not been investigated. Preclinical studies using in vitro and in vivo models of ischemia would be the first step in determining if this compound can mitigate neuronal damage and promote recovery.

Identification of Novel Molecular Targets Beyond PBPs

This compound, as a penicillin-based antibiotic, is known to target penicillin-binding proteins (PBPs) in bacteria. There is no information to suggest that this compound interacts with other molecular targets in either prokaryotic or eukaryotic cells. Research would be needed to screen for any off-target effects or novel binding partners that could explain potential non-antimicrobial activities.

Future Directions and Emerging Research Avenues for Suncillin

Rational Design of Next-Generation Suncillin Analogues

The rational design of new this compound analogues is a key area of future research, focusing on structural modifications to improve its properties. This approach involves understanding the relationship between chemical structure and biological activity to create compounds with enhanced characteristics. scribd.comufrgs.brnih.gov

Strategies for Enhanced Efficacy and Broadened Spectrum

Strategies for developing next-generation this compound analogues include modifying the core structure to enhance its potency against target bacteria and expand its activity to a wider range of pathogens. This could involve altering substituents on the molecule to improve binding affinity to penicillin-binding proteins (PBPs) or enhance penetration through bacterial cell membranes. scribd.com While this compound was noted to be less potent than carbenicillin (B1668345) against certain P. aeruginosa strains in in vitro studies, its sustained activity in saline solutions suggests that structural modifications could potentially leverage this stability for improved efficacy in clinical settings.

Overcoming Evolving Resistance Mechanisms

A significant challenge in antibiotic therapy is the development of bacterial resistance. numberanalytics.com Future research on this compound analogues is focused on designing compounds that can circumvent or overcome existing resistance mechanisms. This involves understanding the molecular basis of resistance, such as the production of beta-lactamases that hydrolyze the beta-lactam ring of penicillins, or alterations in PBPs that reduce antibiotic binding. Rational design approaches can aim to create analogues that are less susceptible to enzymatic degradation or have improved affinity for modified PBPs in resistant strains. ufrgs.br

Synergistic Combination Strategies for Antimicrobial Applications

Exploring synergistic combinations of this compound with other antimicrobial agents is another important research avenue. wikipedia.org Combining antibiotics can offer a broader spectrum of coverage, enhance potency, minimize the selection of resistant strains, and potentially lower the required dosage of each agent, thereby reducing toxicity. wikipedia.org Research in this area would involve identifying compounds that exhibit synergistic activity with this compound against relevant pathogens, including resistant strains. mdpi.comnih.gov This could include combinations with other classes of antibiotics or with non-antibiotic compounds that can enhance this compound's activity or counteract resistance mechanisms.

Further Elucidation of Non-Antimicrobial Biological Activities

Beyond its primary antibacterial role, this compound's potential for other biological activities warrants further investigation. Early observations suggested potential immunomodulatory effects, positioning it as a candidate for research in conditions requiring immune system support. Future studies could focus on identifying and characterizing these non-antimicrobial activities and exploring their underlying mechanisms. This could potentially lead to novel therapeutic applications for this compound or its derivatives in areas unrelated to bacterial infections.

Development of Advanced In Vitro and In Vivo Research Models

Advancing the research into this compound and its analogues necessitates the development and utilization of more sophisticated in vitro and in vivo research models. google.comnih.govgoogle.com This includes developing improved bacterial culture systems that better mimic the conditions of infection, as well as more predictive animal models that can accurately assess the efficacy, pharmacokinetics, and potential resistance development of new compounds. google.comnih.govgoogle.comscribd.com Such models are crucial for evaluating the potential of rationally designed analogues and synergistic combinations before clinical trials.

Application of Bioinformatics and Computational Chemistry in this compound Research

Bioinformatics and computational chemistry play an increasingly vital role in modern drug discovery and development, including research on antibiotics like this compound. upm.edu.mygoogleapis.comolemiss.edunih.gov These tools can be applied to analyze large datasets related to bacterial genomes and resistance mechanisms, predict the interaction of this compound and its analogues with bacterial targets like PBPs, and model pharmacokinetic properties. scribd.comolemiss.eduunivie.ac.at

Computational strategies such as molecular docking and molecular dynamics simulations can be used to model this compound's binding to PBP active sites and assess binding stability. Structure-activity relationship (SAR) studies, aided by computational tools, can help optimize the pharmacokinetic properties of this compound analogues by predicting how structural modifications affect properties like lipophilicity and plasma protein binding. scribd.com Bioinformatics can also assist in identifying potential non-antimicrobial targets or pathways that this compound might influence. nih.gov

Q & A

Advanced Research Question

  • Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to derive EC₅₀ values .
  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .
  • Power analysis : Predefine sample sizes (n ≥ 6) to ensure 80% power for detecting ≥2-fold efficacy differences .
  • Multivariate analysis : Use principal component analysis (PCA) to disentangle correlated variables (e.g., toxicity vs. potency) .

How can researchers validate this compound’s stability under physiological conditions for in vivo studies?

Basic Research Question

  • Accelerated stability tests : Incubate this compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C; monitor degradation via HPLC at 0, 6, 12, and 24 hours .
  • Metabolite profiling : Use LC-MS/MS to identify hydrolysis byproducts (e.g., β-lactam ring cleavage) .
  • Temperature dependence : Store aliquots at 4°C, −20°C, and −80°C; assess potency retention after freeze-thaw cycles .

What in silico strategies can predict this compound’s interactions with bacterial penicillin-binding proteins (PBPs)?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to model this compound’s binding to PBP3 active sites; validate with co-crystallized ligands (PDB: 3PBO) .
  • Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (GROMACS) to assess hydrogen-bond persistence .
  • Comparative analysis : Cross-validate predictions with experimental MICs and time-kill data .

How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic properties?

Advanced Research Question

  • Scaffold modulation : Introduce substituents at C3/C7 positions to alter lipophilicity (logP) and plasma protein binding .
  • In vitro ADME : Assess metabolic stability using liver microsomes; quantify CYP450 inhibition (IC₅₀) .
  • In vivo PK : Measure AUC₀–24 and Cₘₐₓ in rodent models after IV/PO administration; calculate bioavailability (F) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.